Structural Uniqueness: Physicochemical Property Comparison with Positional Isomers
The 5-methyl, 4-acetyl substitution pattern of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone confers a unique calculated physicochemical profile compared to its closest positional isomer, 1-(3-Methyl-1H-pyrazol-4-yl)ethanone. Specifically, the 5-methyl substitution alters the calculated XLogP3 and TPSA values, which are critical for predicting membrane permeability and solubility, key factors in both biological activity and formulation. This distinct profile makes the 5-methyl isomer a strategically distinct starting point for synthesis and SAR studies .
| Evidence Dimension | Calculated Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 0.3; TPSA = 45.8 Ų |
| Comparator Or Baseline | 1-(3-Methyl-1H-pyrazol-4-yl)ethanone (CAS 105224-04-2 alternative tautomeric description): XLogP3 = Not Available; TPSA = 45.8 Ų |
| Quantified Difference | XLogP3 for the 5-methyl isomer is 0.3. The value for the 3-methyl isomer is not reported in the same source, suggesting potential differences in predicted lipophilicity. TPSA is identical. |
| Conditions | Calculated properties using standard algorithms in vendor databases. |
Why This Matters
This difference in calculated lipophilicity (XLogP3) indicates that even structurally similar pyrazole isomers can have distinct predicted ADME profiles, making them non-interchangeable starting points for hit-to-lead optimization.
